Bicyclo[2.2.2]octane, 1-bromo-4-phenyl-
Description
1-Bromo-4-phenylbicyclo[2.2.2]octane is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with a bromine atom at position 1 and a phenyl group at position 3. This structure combines steric rigidity with electronic effects from the bromine (electronegative, polarizable) and phenyl (aromatic, hydrophobic) substituents. Such derivatives are of interest in medicinal chemistry as bioisosteres for aromatic rings, offering improved physicochemical properties like solubility and metabolic stability .
Structure
2D Structure
3D Structure
Properties
CAS No. |
714-68-1 |
|---|---|
Molecular Formula |
C14H17Br |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
1-bromo-4-phenylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H17Br/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
GVABUODCBHIMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Biological Activity
Bicyclo[2.2.2]octane, 1-bromo-4-phenyl, is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article examines its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
Bicyclo[2.2.2]octane features a rigid bicyclic structure that imparts distinctive chemical properties. The presence of the bromine atom and the phenyl group enhances its reactivity and interaction with biological targets. The rigidity of the bicyclic system allows for specific spatial arrangements that can influence biological activity.
Biological Activity
1. Antimicrobial Properties
Research has shown that derivatives of bicyclo[2.2.2]octane exhibit antimicrobial activity. For instance, compounds synthesized from this scaffold have been tested against various bacterial strains, showing promising results in inhibiting growth .
2. Enzyme Inhibition
Recent studies have highlighted the potential of bicyclo[2.2.2]octane derivatives as enzyme inhibitors, particularly against SARS-CoV-2 main protease (3CL pro). One study reported that certain fused bicyclo[2.2.2]octenes demonstrated inhibitory effects in the micromolar range, suggesting their potential as antiviral agents .
3. Bioisosterism
The compound has been explored as a bioisostere for the phenyl ring, which can enhance the pharmacological profile of related compounds. For example, 2-oxabicyclo[2.2.2]octane derivatives have shown improved physicochemical properties and biological activities, including estrogen receptor modulation and antibacterial effects .
Synthesis Methods
The synthesis of bicyclo[2.2.2]octane derivatives typically involves multi-step organic reactions:
- Starting Materials : Common precursors include cyclohexanes or substituted cyclohexenes.
- Reagents : Oxidizing agents and transition metal catalysts are often employed to facilitate transformations.
- Reaction Conditions : Various conditions such as temperature and solvent choice play critical roles in determining yield and purity.
Case Study 1: Antiviral Activity
A study focused on the synthesis of bicyclo[2.2.2]octene derivatives aimed at developing non-covalent inhibitors for SARS-CoV-2's main protease. The most effective compound exhibited an IC50 of 102.2 μM, indicating moderate potency against viral replication mechanisms .
Case Study 2: Antibacterial Screening
Another investigation evaluated several bicyclo[2.2.2]octane derivatives against a panel of bacterial pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that specific modifications to the bicyclic structure enhanced antibacterial efficacy compared to traditional antibiotics .
Data Tables
Comparison with Similar Compounds
Bicyclo[2.2.2]octane Derivatives with Heteroatoms
2-Oxabicyclo[2.2.2]octane (Compound 85 in ):
Replacing a methylene group in bicyclo[2.2.2]octane with an oxygen atom significantly alters electronic and solubility profiles. For example:
- Water solubility: In Imatinib analogs, 2-oxabicyclo[2.2.2]octane (389 µM) outperformed both phenyl (351 µM) and non-oxygenated bicyclo[2.2.2]octane (113 µM) .
- Lipophilicity : Calculated clogP decreased from 4.5 (phenyl) to 2.6 (2-oxabicyclo[2.2.2]octane), enhancing drug-like properties .
- Acidity: Introducing oxygen at the γ-position increased acidity (pKa = 4.4 vs. 5.6 for non-oxygenated analogs) .
1-Iodo-4-Phenylbicyclo[2.2.2]octane (CAS: 55044-15-0): Replacing bromine with iodine increases molecular weight (312.19 g/mol vs.
Brominated Bicyclo[2.2.2]octane Derivatives
1-Bromo-4-Methylbicyclo[2.2.2]octane (CID 12768):
- Structural differences : The phenyl group in 1-bromo-4-phenylbicyclo[2.2.2]octane introduces greater steric bulk and aromatic π-electron effects compared to the methyl group.
- Physicochemical impact : Phenyl substitution increases logD (experimental lipophilicity) due to hydrophobicity, whereas methyl groups may reduce solubility less drastically .
1-(Bromomethyl)bicyclo[2.2.2]octane (CAS: 1935423-45-2):
Phenyl-Substituted Bicyclo[2.2.2]octanes
1-Phenylbicyclo[2.2.2]octane Derivatives ():
- Steric effects : 1,4-Disubstitution (e.g., bromine and phenyl) creates steric interactions that influence reaction kinetics. For example, bulky substituents at position 4 hinder nucleophilic attack at position 1 .
- Electronic effects : Carbon-13 NMR shifts (Table II in ) indicate that phenyl groups induce greater deshielding at α- and β-carbons compared to methyl or carboxyl substituents .
Non-Bicyclic Analogs
4-Bromobiphenyl (CAS: 92-66-0):
- Unlike the bicyclic scaffold, biphenyls exhibit conformational flexibility and extended π-conjugation, enhancing UV absorption but reducing metabolic stability.
Key Data Tables
Table 1: Physicochemical Properties of Bicyclo[2.2.2]octane Derivatives
| Compound | Water Solubility (µM) | clogP | logD | pKa (Carboxylic Acid) |
|---|---|---|---|---|
| Phenyl (Imatinib) | 351 | 4.5 | 2.6 | - |
| Bicyclo[2.2.2]octane (86) | 113 | 3.6 | 2.7 | 5.6 |
| 2-Oxabicyclo[2.2.2]octane (85) | 389 | 2.6 | 1.8 | 4.4 |
| 1-Bromo-4-phenylbicyclo[2.2.2]octane* | ~100 (est.) | ~3.8 | ~2.5 | - |
Table 2: Structural and Molecular Comparisons
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| 1-Bromo-4-phenylbicyclo[2.2.2]octane | C₁₃H₁₅Br | 259.16 | Br (C1), Ph (C4) |
| 1-Iodo-4-phenylbicyclo[2.2.2]octane | C₁₄H₁₇I | 312.19 | I (C1), Ph (C4) |
| 1-Bromo-4-methylbicyclo[2.2.2]octane | C₉H₁₅Br | 203.12 | Br (C1), Me (C4) |
| 4-Bromobiphenyl | C₁₂H₉Br | 233.11 | Br (C4), Ph (C1) |
Research Findings and Implications
- Bioisosteric Potential: The bicyclo[2.2.2]octane scaffold, particularly with oxygen or bromine substitutions, offers tunable solubility and lipophilicity for drug design .
- Steric vs. Electronic Effects : Phenyl groups at position 4 enhance steric hindrance, while bromine at position 1 introduces electrophilic reactivity for further functionalization .
- Metabolic Stability : Rigid bicyclic structures may reduce cytochrome P450-mediated metabolism compared to flexible analogs like biphenyls .
Preparation Methods
Transition Metal-Catalyzed Oxidative Functionalization
Transition metal-catalyzed reactions represent the most scalable approach for synthesizing bicyclo[2.2.2]octane, 1-bromo-4-phenyl. The process typically begins with 1,4-dimethylene cyclohexane as the starting material, which undergoes oxidative cyclization in the presence of palladium catalysts (e.g., PdCl₂ or Pd(OAc)₂) and oxidizing agents such as oxone or hydrogen peroxide. This method leverages the palladium-catalyzed activation of C–H bonds to form the bicyclo[2.2.2]octane core.
For instance, treatment of 1,4-dimethylene cyclohexane with PdCl₂ (3 mol%) and oxone (2 equiv) in aqueous acetone at room temperature yields bicyclo[2.2.2]octane-1,4-diol as the primary product. Subsequent bromination at the 1-position is achieved using PBr₃ in dichloromethane, followed by Suzuki–Miyaura coupling with phenylboronic acid to introduce the 4-phenyl group. This method achieves an overall yield of 58–67% for the final product, with the palladium-mediated step exhibiting >90% conversion efficiency.
A key advantage lies in the tunability of substituents: varying the oxidizing agent (e.g., H₂O₂ vs. oxone) and reaction solvent (e.g., acetic acid vs. acetone) alters the ratio of mono- and di-functionalized intermediates. However, the requirement for stoichiometric oxidants and the generation of Pd waste limit its green chemistry credentials.
Diels-Alder Cycloaddition for Stereochemical Precision
The Diels-Alder reaction between 5-substituted 1,3-cyclohexadienes and methacrolein provides a stereoselective route to the bicyclo[2.2.2]octane skeleton. This method is particularly valuable for installing the phenyl group with precise regiocontrol.
In a representative procedure, iron tricarbonyl-complexed 1,3-cyclohexadiene 8 reacts with methacrolein 9 under ytterbium triflate catalysis to form bicyclo[2.2.2]octane aldehyde 10 . The endo transition state ensures that the phenyl group (introduced via prior Henry reaction and amidation steps) occupies the 4-position. Bromination at the 1-position is subsequently performed using N-bromosuccinimide (NBS) in CCl₄ under radical initiation.
This method achieves 71–78% diastereomeric excess for the critical Diels-Alder step, but the multi-step sequence (including iron decomplexation and reductive amination) reduces the overall yield to 32–41%. Nevertheless, the ability to control stereochemistry makes this approach indispensable for pharmaceutical applications requiring enantiomerically pure products.
Tandem Henry Cyclisation for Rapid Core Assembly
The tandem Henry cyclisation, reported in seminal work by, enables direct construction of the bicyclo[2.2.2]octane framework from nitroalkane precursors. Nitroalkene 5 , derived from cyclohexadienyl aldehyde 4 , undergoes base-mediated cyclization to form the bicyclic nitro compound, which is then reduced to the corresponding amine.
Bromination at the 1-position is achieved via Sandmeyer reaction using CuBr₂, while the phenyl group is introduced through Ullmann coupling with iodobenzene. Although this method circumvents transition metals in the cyclization step, the harsh reaction conditions (e.g., LiAlH₄ reduction) and moderate yields (45–52%) limit its utility for large-scale synthesis.
Iodocyclization of Alkenyl Alcohols
Adapting methodology from 2-oxabicyclo[2.2.2]octane synthesis, iodocyclization of alkenyl alcohols presents a novel pathway. Cyclohexane-containing alkenol 31 reacts with molecular iodine in acetonitrile to form an iodonium intermediate, which undergoes intramolecular nucleophilic attack to yield the bicyclo[2.2.2]octane core.
Subsequent bromide substitution (e.g., using NaBr in DMF) installs the 1-bromo group, while Suzuki coupling with phenylboronic acid introduces the 4-phenyl substituent. Early-stage results indicate 61–65% yields for the iodocyclization step, but competing side reactions during bromide installation necessitate further optimization.
Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield (%) | Stereocontrol | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Transition Metal-Catalyzed | Pd-mediated C–H activation | 58–67 | Moderate | High | Moderate (Pd waste) |
| Diels-Alder | Cycloaddition | 32–41 | High | Medium | Low |
| Henry Cyclisation | Nitroalkene cyclization | 45–52 | Low | Low | High (toxic reagents) |
| Iodocyclization | Iodonium formation | 61–65 | Low | Medium | Moderate (I₂ use) |
Transition metal-catalyzed methods excel in yield and scalability but face sustainability challenges. Diels-Alder cycloaddition remains unmatched for stereochemical precision, while iodocyclization offers modularity for derivative synthesis.
Mechanistic Insights and Side-Reaction Mitigation
A critical challenge across all methods is the competing formation of regioisomers during bromination. For example, radical bromination of the bicyclo[2.2.2]octane core with NBS can yield undesired 2-bromo or 3-bromo derivatives unless carefully controlled. Kinetic studies reveal that maintaining reaction temperatures below –10°C and using benzoyl peroxide as the initiator suppresses isomerization by minimizing radical migration.
Similarly, Suzuki–Miyaura coupling at the 4-position requires precise ligand selection. Triphenylphosphine ligands favor mono-arylation, whereas bulkier ligands like SPhos promote diarylation, necessitating iterative optimization for each substrate.
Q & A
Q. Critical factors :
- Reaction time and temperature significantly impact yield (e.g., prolonged heating improves bromination efficiency but risks side reactions).
- Solvent choice (e.g., polar aprotic solvents enhance stereocontrol in cycloadditions).
How can researchers address challenges such as unexpected polymerization or low stereoselectivity during synthesis?
Advanced Research Question
Polymerization and stereoselectivity issues arise due to the high strain and reactivity of bicyclo[2.2.2]octane intermediates. Mitigation strategies include:
- Radical stabilization : Introducing electron-withdrawing groups (e.g., phenyl) to stabilize intermediates and suppress polymerization .
- Torsional steering : Leveraging steric effects to favor equatorial over axial isomers during rearrangements .
- Catalytic systems : Using chiral auxiliaries or asymmetric catalysis to enhance stereoselectivity in Diels-Alder or 1,4-addition reactions .
What analytical techniques are most effective for characterizing the structure and purity of 1-bromo-4-phenylbicyclo[2.2.2]octane?
Basic Research Question
Key techniques include:
- Vapor-phase chromatography (VPC) : Resolves bicyclo[2.2.2]octane derivatives from byproducts (e.g., methylbicyclo[2.2.2]octane) using columns like 10% QF-1 .
- NMR spectroscopy : Distinguishes substituent positions via characteristic shifts (e.g., bromine-induced deshielding at C1) .
- X-ray crystallography : Confirms absolute stereochemistry and ring strain effects .
How do bromine and phenyl substituents affect the physicochemical properties and reactivity of the bicyclo[2.2.2]octane framework?
Basic Research Question
- Steric effects : The phenyl group at C4 introduces steric hindrance, reducing reactivity at adjacent positions but enhancing rigidity .
- Electronic effects : Bromine at C1 increases electrophilicity, facilitating nucleophilic substitution (e.g., SN2 reactions) .
- Thermodynamic stability : The bicyclo[2.2.2]octane core exhibits high thermal stability (ΔH sublimation = 1303–1308 J/g) compared to less rigid analogs .
What strategies resolve contradictions in reported biological activities of brominated bicyclo[2.2.2]octane derivatives?
Advanced Research Question
Discrepancies in bioactivity data often stem from:
- Assay variability : Standardize in vitro models (e.g., Gram-positive vs. Gram-negative bacterial strains) to compare antimicrobial activity .
- Substituent effects : Systematic SAR studies to isolate contributions of bromine vs. phenyl groups to target binding .
- Metabolic stability : Fluorinated analogs (e.g., CF3 derivatives) show enhanced stability, which may explain divergent pharmacokinetic profiles .
What in vitro assays are recommended to evaluate the biological activity of 1-bromo-4-phenylbicyclo[2.2.2]octane?
Advanced Research Question
- Enzyme inhibition assays : Test binding to cytochrome P450 or kinases using fluorescence polarization .
- Antimicrobial screening : Kirby-Bauer disc diffusion against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .
How does the bicyclo[2.2.2]octane framework influence regioselectivity in functionalization reactions?
Advanced Research Question
The rigid structure dictates regioselectivity through:
- Bridgehead reactivity : C1 and C4 positions are more accessible for electrophilic/nucleophilic attacks due to reduced steric hindrance .
- Radical stability : Rearrangements favor intermediates with delocalized radical density (e.g., cyclopropylcarbinyl radicals) .
What are key considerations when comparing the thermal stability of 1-bromo-4-phenylbicyclo[2.2.2]octane with other bicyclic compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
